molecular formula C21H17F3N2O2S2 B2597785 2-((3-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877654-61-0

2-((3-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2597785
CAS RN: 877654-61-0
M. Wt: 450.49
InChI Key: BBFSMXUJNBRUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H17F3N2O2S2 and its molecular weight is 450.49. The purity is usually 95%.
BenchChem offers high-quality 2-((3-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound 2-((3-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one belongs to a broader class of compounds with significant scientific interest due to their diverse biological activities. Research has focused on the synthesis and evaluation of similar compounds, particularly those with thieno[3,2-d]pyrimidine cores, for various biological applications.

  • Anti-HIV-1 Activity : Compounds within this class have been synthesized and evaluated for their virus-inhibiting properties, particularly against the human immunodeficiency virus type 1 (HIV-1). For instance, derivatives of pyrimidin-4(3H)-one have demonstrated clear anti-HIV-1 activity in vitro, highlighting the potential of these compounds in antiviral research (Novikov, Ozerov, Sim, & Buckheit, 2004).

  • Antitumor Activity : The antitumor properties of thieno[3,2-d]pyrimidine derivatives have been extensively studied. Novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives have been synthesized, showing potent anticancer activity against several human cancer cell lines. This demonstrates the compound's potential as a chemotherapeutic agent (Hafez & El-Gazzar, 2017).

  • Aldose Reductase Inhibition : Pyrido[1,2-a]pyrimidin-4-one derivatives, related to the compound , have been tested as aldose reductase (ALR2) inhibitors, exhibiting activity in the micromolar/submicromolar range. These findings suggest the compound's relevance in managing complications associated with diabetes, such as diabetic neuropathy (La Motta et al., 2007).

  • Central Nervous System (CNS) Depressant Activity : Studies on thieno[2,3-d]pyrimidin-4-ones and their derivatives have identified compounds with marked sedative actions, indicating potential applications in CNS disorders (Manjunath, Mohan, Naragund, & Shishoo, 1997).

  • Non-nucleoside Inhibitors of HIV-1 Reverse Transcriptase : The structural design and synthesis of novel compounds in this chemical class have led to the development of highly potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs). These compounds offer a promising avenue for anti-HIV-1 therapy (Mai et al., 2001).

properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2S2/c1-13-3-2-4-14(11-13)12-30-20-25-17-9-10-29-18(17)19(27)26(20)15-5-7-16(8-6-15)28-21(22,23)24/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFSMXUJNBRUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC(F)(F)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.